3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3-methylpyridin-2-yl)propanamide
Overview
Description
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3-methylpyridin-2-yl)propanamide is an organic compound that belongs to the class of amides. It features a benzodioxin ring fused with a pyridine ring, connected via a propanamide chain. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3-methylpyridin-2-yl)propanamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzodioxin intermediate.
Formation of the Propanamide Chain: The final step involves the amidation reaction, where the amine group of the pyridine derivative reacts with a propanoic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
Drug Development: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and pyridine rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The propanamide chain may play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2-pyridinyl)propanamide
- 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methyl-2-pyridinyl)propanamide
Uniqueness
The presence of the 3-methyl group on the pyridine ring in 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3-methylpyridin-2-yl)propanamide may confer unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3-methylpyridin-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-5-4-10-18-17(12)19-16(20)9-8-13-11-21-14-6-2-3-7-15(14)22-13/h2-7,10,13H,8-9,11H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIIDOSYQOUXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC2COC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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